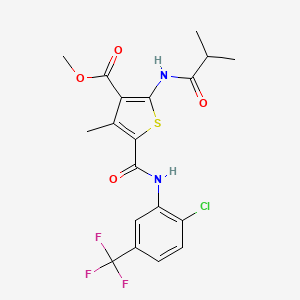
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C10H14O4S and a molecular weight of 230.28 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both methoxy and isobutoxy substituents on the thiophene ring
Méthodes De Préparation
The synthesis of 5-Isobutoxy-3-methoxythiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Substitution Reactions: Methoxy and isobutoxy groups are introduced onto the thiophene ring through substitution reactions. Common reagents for these reactions include methanol and isobutanol, often in the presence of a strong acid or base to facilitate the substitution.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and isobutoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 5-Isobutoxy-3-methoxythiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the specific biological context .
Comparaison Avec Des Composés Similaires
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
3-Methoxythiophene-2-carboxylic acid: Lacks the isobutoxy group, which may affect its reactivity and applications.
5-Isobutoxy-2-thiophenecarboxylic acid:
2-Methoxythiophene-3-carboxylic acid: Has a different substitution pattern, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H14O4S |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
3-methoxy-5-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O4S/c1-6(2)5-14-8-4-7(13-3)9(15-8)10(11)12/h4,6H,5H2,1-3H3,(H,11,12) |
Clé InChI |
AMHNOOZHXIKMBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC(=C(S1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)

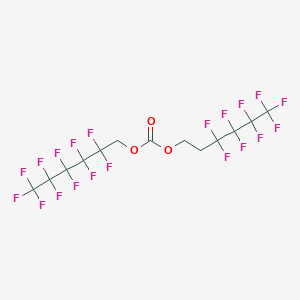

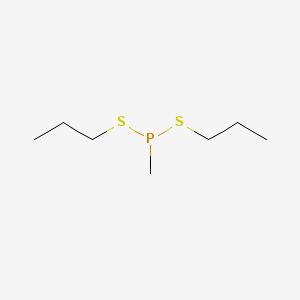
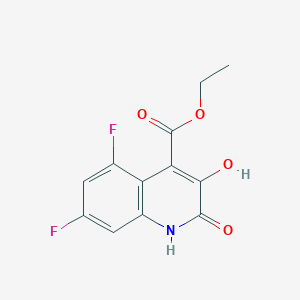
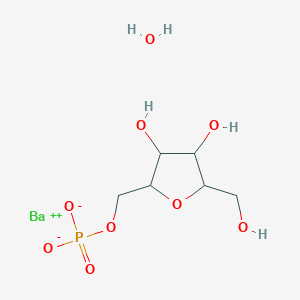
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
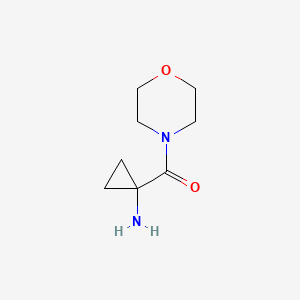
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)
